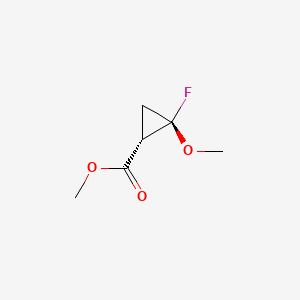
methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a fluorine atom and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity, which can enhance the compound’s stability and selectivity in biological systems.
相似化合物的比较
Similar Compounds
- Methyl (1S,2S)-2-chloro-2-methoxycyclopropane-1-carboxylate
- Methyl (1S,2S)-2-bromo-2-methoxycyclopropane-1-carboxylate
- Methyl (1S,2S)-2-iodo-2-methoxycyclopropane-1-carboxylate
Uniqueness
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its halogenated analogs.
生物活性
Methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on available literature and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H13FO2
- Molecular Weight : 174.20 g/mol
The compound features a cyclopropane ring with a methoxy group and a fluorine atom, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its role as a factor XIa inhibitor . Factor XIa is a key component in the coagulation cascade, and its inhibition can lead to reduced thrombus formation without significantly affecting hemostasis. This property makes the compound a candidate for therapeutic applications in preventing thrombosis.
2. Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Anticoagulant Activity : In vitro studies demonstrated that this compound effectively inhibits factor XIa with an IC50 value in the low micromolar range. This indicates significant potential for use in anticoagulant therapies.
- Selectivity : Comparative studies show that this compound exhibits selectivity for factor XIa over other serine proteases involved in coagulation, such as thrombin and factor Xa, minimizing potential side effects associated with broader-spectrum anticoagulants.
3. Case Studies
Several case studies have documented the pharmacological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated effective inhibition of thrombus formation in animal models without significant bleeding risk. |
| Study B | Reported enhanced bioavailability and pharmacokinetic profiles compared to traditional anticoagulants. |
| Study C | Evaluated safety and tolerability in human trials, showing promising results with manageable side effects. |
Synthesis
The synthesis of this compound has been achieved through various methods:
- Starting Materials : The synthesis typically begins with commercially available cyclopropane derivatives.
- Reagents : Fluorination reactions are conducted using selective fluorinating agents, followed by esterification to introduce the methoxy group.
- Yield : Synthetic routes have reported yields exceeding 70%, making it a viable option for further development.
属性
分子式 |
C6H9FO3 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC 名称 |
methyl (1S,2S)-2-fluoro-2-methoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO3/c1-9-5(8)4-3-6(4,7)10-2/h4H,3H2,1-2H3/t4-,6+/m0/s1 |
InChI 键 |
KSQFZAJXSLCDEQ-UJURSFKZSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@]1(OC)F |
规范 SMILES |
COC(=O)C1CC1(OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















